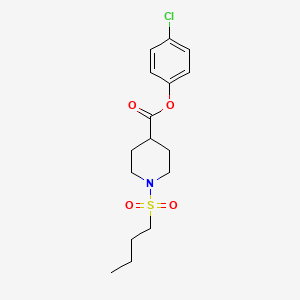![molecular formula C16H22N4O4 B5310467 N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as MG-132, is a potent and selective inhibitor of proteasome. It has been widely used in scientific research to study the role of proteasome in various cellular processes.
Mechanism of Action
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide binds to the catalytic site of proteasome and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. The accumulation of misfolded and damaged proteins can lead to cell death by apoptosis.
Biochemical and Physiological Effects:
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been used to study the role of proteasome in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in viral infections, such as HIV and hepatitis B virus.
Advantages and Limitations for Lab Experiments
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome, which makes it a valuable tool for studying the role of proteasome in various cellular processes. However, it has some limitations, such as its cytotoxicity at high concentrations and its potential off-target effects. It is important to use appropriate controls and concentrations when using N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in lab experiments.
Future Directions
There are several future directions for the use of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in scientific research. One direction is to study the role of proteasome in aging and age-related diseases. Another direction is to develop more selective inhibitors of proteasome with fewer off-target effects. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can also be used to study the role of proteasome in the immune system and inflammation. Finally, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can be used to study the role of proteasome in the regulation of gene expression and epigenetics.
Conclusion:
In conclusion, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome that has been widely used in scientific research to study the role of proteasome in various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases, and inhibit the replication of viruses. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has some limitations, such as its cytotoxicity and potential off-target effects, but it remains a valuable tool for studying the role of proteasome in scientific research.
Synthesis Methods
The synthesis of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide involves several steps, including the reaction of 2-methoxybenzaldehyde with piperazine, followed by acylation with 2-(chloroacetyl)glycine and subsequent deprotection. The final product is obtained through column chromatography and recrystallization.
Scientific Research Applications
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been widely used in scientific research to study the role of proteasome in various cellular processes, such as cell cycle progression, apoptosis, and protein degradation. It has been shown to inhibit the proteasome activity in a dose-dependent manner and induce the accumulation of ubiquitinated proteins. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in cancer, neurodegenerative diseases, and viral infections.
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-24-13-5-3-2-4-11(13)10-20-7-6-18-16(23)12(20)8-15(22)19-9-14(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIYNHHGROUKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)
![4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)


![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5310485.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)